molecular formula C13H12O2 B8358209 1-(3-Furyl)-indan-1-ol

1-(3-Furyl)-indan-1-ol

Cat. No.: B8358209
M. Wt: 200.23 g/mol
InChI Key: RTRFUPZDZVRPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Furyl)-indan-1-ol is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(furan-3-yl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C13H12O2/c14-13(11-6-8-15-9-11)7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,14H,5,7H2

InChI Key

RTRFUPZDZVRPJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C3=COC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.7 mL (0.027 mol) of 10M n-butyllithium in hexane in 70 mL of ether cooled to -78° C. was added 4 g (0.027 mol) of 3-bromofuran and the mixture was stirred for 15 min. To the above cooled mixture was added 3.17 g (0.024 mol) of indanone in 10 mL of THF and the mixture was allowed to warm to room temperature, and then stirred for 20 min. To the mixture was added saturated ammonium chloride solution and the resulting mixture was extracted with ethyl acetate (3×100 mL), and the organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo to afford 5 g of crude 1-(3-furyl)-indan-1-ol, as an orange oil, which was used directly in the next step.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.17 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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